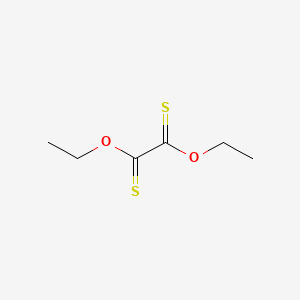
Diethyl dithiol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl dithiol oxalate is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of two ethyl groups and two thiol groups attached to an oxalate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl dithiol oxalate can be synthesized through the transesterification of dimethyl oxalate with ethanol in the presence of alkaline catalysts. Common catalysts used in this reaction include sodium tert-butoxide, sodium ethoxide, and sodium methoxide. The reaction is typically carried out at room temperature, and the choice of catalyst can significantly influence the reaction rate and yield .
Another method involves the coupling of carbon monoxide with ethyl nitrite in the presence of a bimetallic supported catalyst. This gas-phase reaction produces crude diethyl oxalate, which is then purified through condensation and distillation .
Industrial Production Methods
In industrial settings, this compound is often produced using the gas-phase method described above. This method is advantageous due to its high selectivity and efficiency, as well as its ability to be carried out under continuous operation conditions. The process involves the regeneration of ethyl nitrite from ethanol and oxygen, allowing for a self-sustaining reaction cycle .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl dithiol oxalate undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The oxalate backbone can be reduced under specific conditions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of strong bases or acids to facilitate the exchange of ethyl groups.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Ethanol and oxalic acid derivatives.
Substitution: Various alkyl or aryl oxalates depending on the substituent used.
Aplicaciones Científicas De Investigación
Diethyl dithiol oxalate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound’s thiol groups make it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: Used in the production of polymers, resins, and as a solvent for various chemical processes.
Mecanismo De Acción
The mechanism of action of diethyl dithiol oxalate involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in various biochemical pathways, including enzyme regulation and signal transduction. The oxalate backbone can also undergo hydrolysis, releasing oxalic acid and ethanol, which can further participate in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl oxalate: Lacks the thiol groups present in diethyl dithiol oxalate.
Dimethyl oxalate: Similar oxalate backbone but with methyl groups instead of ethyl groups.
Diethyl disulfide: Contains disulfide bonds but lacks the oxalate backbone.
Uniqueness
This compound is unique due to the presence of both thiol groups and an oxalate backbone. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
615-85-0 |
|---|---|
Fórmula molecular |
C6H10O2S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
1-O,2-O-diethyl ethanebis(thioate) |
InChI |
InChI=1S/C6H10O2S2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3 |
Clave InChI |
VZPUGKMESHWUPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=S)C(=S)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2R)-3,6-Dihydro-2H-pyran-2-yl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14180340.png)
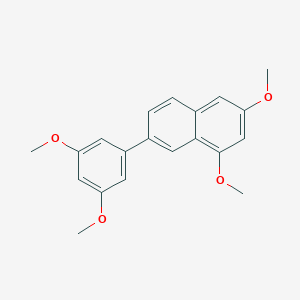
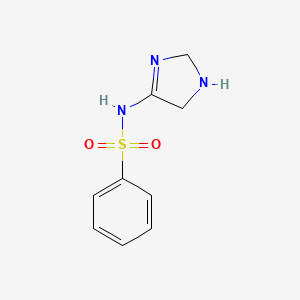
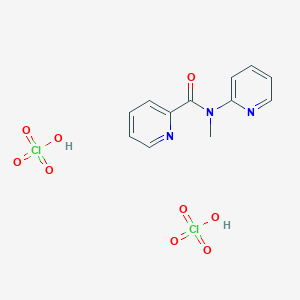
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
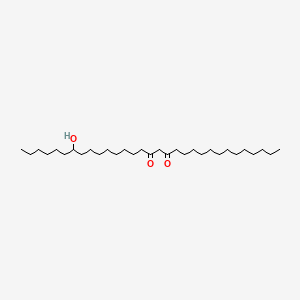
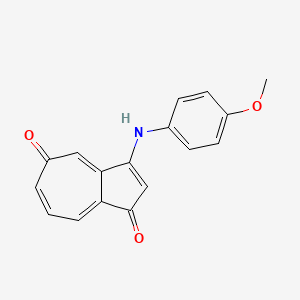
![2-Ethynyl-1,4-dimethoxy-3-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14180392.png)
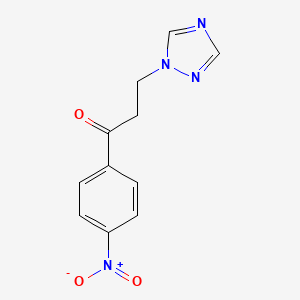

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
